Mzpes
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meta-azidopyrimethamine ethanesulphonate is a non-classical antifolate compound related to metoprin. It is known for its potential as a dihydrofolate reductase inhibitor, which makes it a valuable compound in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meta-azidopyrimethamine ethanesulphonate involves several steps. One of the key steps is the selective reduction of the nitro substituent of the nitropyrimidine 3-oxide, prepared by performic acid oxidation and diazotisation-azidation of the resulting amine N-oxide . Sodium tungstate-catalyzed oxidation of 2,4-diamino-5-(3-amino-4-chlorophenyl)-6-ethylpyrimidine furnishes the corresponding nitropyrimidine and its 3-oxide .
Industrial Production Methods
Industrial production methods for meta-azidopyrimethamine ethanesulphonate are not widely documented. the stability of its aqueous solutions at various temperatures suggests that it can be stored and handled under standard industrial conditions .
Chemical Reactions Analysis
Types of Reactions
Meta-azidopyrimethamine ethanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using performic acid.
Reduction: Selective reduction of the nitro substituent is a key step in its synthesis.
Substitution: Diazotisation-azidation is used to introduce the azide group.
Common Reagents and Conditions
Performic Acid: Used for oxidation reactions.
Sodium Tungstate: Catalyzes oxidation reactions.
Hydrazine-Raney Nickel: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various oxides and reduced forms of the parent compound .
Scientific Research Applications
Meta-azidopyrimethamine ethanesulphonate has several scientific research applications:
Chemistry: Used as a dihydrofolate reductase inhibitor in studies related to antifolate compounds.
Biology: Investigated for its potential as an antitumor agent.
Medicine: Explored for its use in treating diseases that involve rapid cell division, such as cancer.
Industry: Its stability at various temperatures makes it suitable for industrial applications.
Mechanism of Action
Meta-azidopyrimethamine ethanesulphonate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides required for DNA synthesis, thereby affecting rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Metoprin: Another non-classical antifolate compound related to meta-azidopyrimethamine ethanesulphonate.
Methotrexate: A classical antifolate used in cancer treatment.
Pyrimethamine: An antifolate used to treat protozoal infections.
Uniqueness
Meta-azidopyrimethamine ethanesulphonate is unique due to its specific structure and the presence of the azide group, which contributes to its potent inhibitory activity against dihydrofolate reductase .
Properties
Molecular Formula |
C14H18ClN7O3S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
5-(3-azido-4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;ethanesulfonic acid |
InChI |
InChI=1S/C12H12ClN7.C2H6O3S/c1-2-8-10(11(14)18-12(15)17-8)6-3-4-7(13)9(5-6)19-20-16;1-2-6(3,4)5/h3-5H,2H2,1H3,(H4,14,15,17,18);2H2,1H3,(H,3,4,5) |
InChI Key |
BZCOWENGBZUNOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)N=[N+]=[N-].CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.